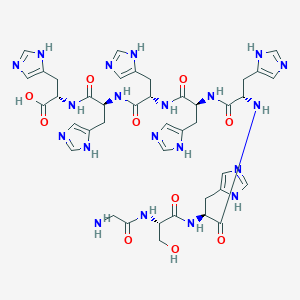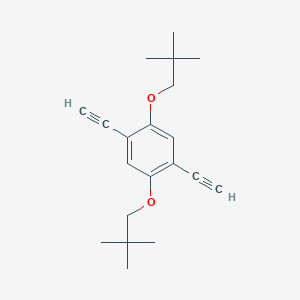![molecular formula C12H16S B14242401 [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene CAS No. 573989-66-9](/img/structure/B14242401.png)
[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene: is an organic compound with the molecular formula C12H16S . It is characterized by a benzene ring substituted with a prop-1-en-1-yl group and a propylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene typically involves the reaction of a benzene derivative with a prop-1-en-1-yl halide in the presence of a base. The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like palladium to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain optimal reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding sulfide. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is further functionalized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: In chemistry, [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .
Biology and Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in the manufacture of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene involves its interaction with specific molecular targets. The propylsulfanyl group can engage in nucleophilic attacks, while the benzene ring can participate in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
- (E)-1-Allyl-2-(prop-1-en-1-yl)disulfane
- Disulfide, 1-propenyl, 2-propenyl
Comparison: Compared to similar compounds, [3-(Propylsulfanyl)prop-1-EN-1-YL]benzene is unique due to its specific substitution pattern on the benzene ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications .
Properties
CAS No. |
573989-66-9 |
|---|---|
Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
3-propylsulfanylprop-1-enylbenzene |
InChI |
InChI=1S/C12H16S/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3 |
InChI Key |
VVBUFARPIWSAQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


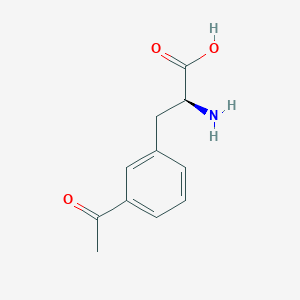
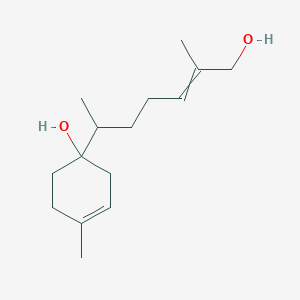
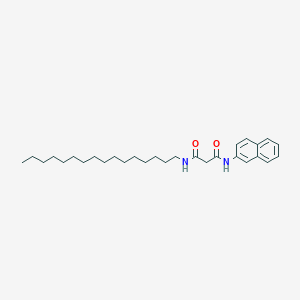
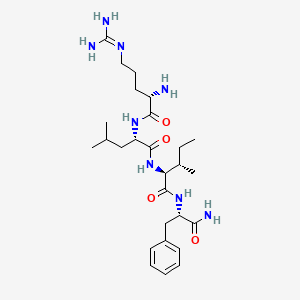
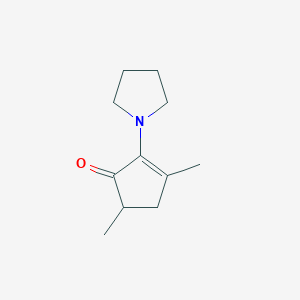
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)

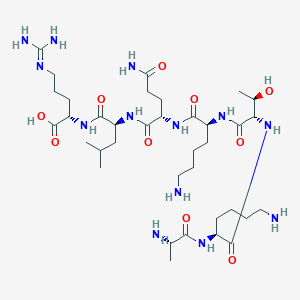

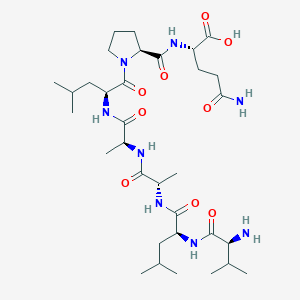
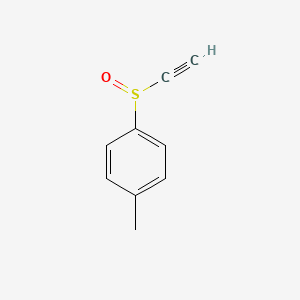
![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)
